O-[2-Fluoro-6-(trifluoromethyl)benzyl]hydroxylamine Hydrochloride
Description
O-[2-Fluoro-6-(trifluoromethyl)benzyl]hydroxylamine Hydrochloride (CAS 34955-09-4) is a hydroxylamine derivative featuring a benzyl ring substituted with a fluorine atom at position 2 and a trifluoromethyl (-CF₃) group at position 5.
Hydroxylamine hydrochlorides are widely used as nucleophilic reagents to form oximes, isoxazolines, and other nitrogen-containing heterocycles.
Properties
Molecular Formula |
C8H8ClF4NO |
|---|---|
Molecular Weight |
245.60 g/mol |
IUPAC Name |
O-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C8H7F4NO.ClH/c9-7-3-1-2-6(8(10,11)12)5(7)4-14-13;/h1-3H,4,13H2;1H |
InChI Key |
ZJSGDKFAYDZIHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CON)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of O-[2-Fluoro-6-(trifluoromethyl)benzyl]hydroxylamine Hydrochloride
General Synthetic Strategy
The most documented and reliable synthetic route to this compound involves the conversion of the corresponding benzyl alcohol derivative, 2-fluoro-6-(trifluoromethyl)benzyl alcohol, into the hydroxylamine via a Mitsunobu reaction followed by deprotection and salt formation steps. This method is well-established in the literature and offers good yields and purity.
Stepwise Detailed Procedure
Mitsunobu Reaction
- The benzyl alcohol (1 mmol) is dissolved in freshly distilled tetrahydrofuran (THF, 5 mL).
- Triphenylphosphine (1.1 mmol) and N-hydroxyphthalimide (1.1 mmol) are added to the solution.
- The mixture is cooled to 0°C.
- Diisopropyl azodicarboxylate (DIAD, 1.1 mmol) is added dropwise under stirring.
- The reaction is allowed to warm to room temperature and stirred for approximately 3 hours.
- Reaction progress is monitored by thin-layer chromatography (TLC) using a 1:1 mixture of heptanes and ethyl acetate as the eluent.
Deprotection of Phthalimide Group
- Hydrazine monohydrate (1.1 mmol) is added to the reaction mixture.
- The mixture is stirred for an additional 30 minutes, leading to cleavage of the phthalimide protecting group and formation of the free hydroxylamine.
- The reaction mixture is filtered to remove precipitated phthalhydrazide byproduct.
Purification and Hydrochloride Salt Formation
- The filtrate is concentrated under reduced pressure.
- The crude product is purified by flash chromatography (1:1 heptanes/ethyl acetate).
- The purified O-alkyl hydroxylamine is dissolved in diethyl ether.
- Treatment with hydrochloric acid (2.0 M solution in ether) affords the hydrochloride salt of O-[2-Fluoro-6-(trifluoromethyl)benzyl]hydroxylamine.
- Contaminants such as diisopropyl hydrazinodicarboxylate are removed by washing the salt with dichloromethane.
This procedure typically yields the hydrochloride salt as a white crystalline solid with high purity and good overall yield (often exceeding 85-90%).
Alternative and Related Synthetic Approaches
Use of O-Trimethylsilylhydroxylamine
Another synthetic approach involves the reaction of the corresponding aldehyde with O-trimethylsilylhydroxylamine in the presence of alkaline perchlorate salts in organic solvents such as pentane or dichloromethane. Subsequent treatment with trimethylsilyl chloride and reduction with borane complexes (e.g., borane-tetrahydrofuran) affords the hydroxylamine derivative. This method is more specialized and used primarily in complex pharmaceutical intermediate synthesis.
Summary of Preparation Methods
| Step | Reagents/Conditions | Description | Yield/Purity |
|---|---|---|---|
| 1 | 2-Fluoro-6-(trifluoromethyl)benzaldehyde + NaBH4 | Reduction to benzyl alcohol | High yield, standard reduction |
| 2 | Benzyl alcohol + Triphenylphosphine + N-hydroxyphthalimide + DIAD in THF, 0°C to RT | Mitsunobu reaction forming O-alkyl phthalimide intermediate | Efficient conversion, monitored by TLC |
| 3 | Hydrazine monohydrate, 30 min stirring | Deprotection of phthalimide to free hydroxylamine | Quantitative cleavage |
| 4 | Flash chromatography purification | Isolation of pure O-alkyl hydroxylamine | High purity |
| 5 | Treatment with 2 M HCl in ether | Formation of hydrochloride salt | Crystalline solid, >85% yield |
Research Findings and Analytical Data
NMR Spectroscopy : The hydroxylamine hydrochloride exhibits characteristic proton NMR signals corresponding to aromatic protons and benzylic methylene groups, confirming successful synthesis.
Mass Spectrometry (ESI-MS) : The molecular ion peak corresponds to the protonated molecular ion consistent with the expected molecular weight (m/z ~ 253 for the protonated species).
Elemental Analysis : Found values for carbon, hydrogen, nitrogen, and chlorine closely match calculated values, confirming compound identity and purity.
Scientific Research Applications
O-[2-Fluoro-6-(trifluoromethyl)benzyl]hydroxylamine Hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of O-[2-Fluoro-6-(trifluoromethyl)benzyl]hydroxylamine Hydrochloride involves its interaction with molecular targets through its hydroxylamine group. This group can form covalent bonds with electrophilic centers in biomolecules, leading to various biological effects. The fluoro and trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, focusing on substituents, molecular weights, and CAS numbers:
| Compound Name | Substituents on Benzyl Ring | CAS Number | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| O-[2-Fluoro-6-(trifluoromethyl)benzyl]hydroxylamine Hydrochloride | 2-F, 6-CF₃ | 34955-09-4 | 275.68* | Strong electron-withdrawing groups |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride | 2-F, 3-F, 4-F, 5-F, 6-F | 57981-02-9 | 249.56 | High fluorine content, lipophilic |
| O-[4-(Trifluoromethoxy)benzyl]hydroxylamine | 4-OCF₃ | 15269-73-5 | 237.17 | Trifluoromethoxy group at para position |
| O-(2-Chloro-6-fluorobenzyl)hydroxylamine Hydrochloride | 2-Cl, 6-F | Not provided | ~220.04* | Halogen mix (Cl, F) |
*Calculated based on molecular formula.
Key Observations:
- Steric Hindrance : The -CF₃ group at position 6 introduces steric bulk, which may slow reactions compared to less substituted analogs like the pentafluorobenzyl derivative .
- Halogen Diversity : The 2-chloro-6-fluoro analog () combines Cl and F, offering distinct electronic and steric properties compared to purely fluorine-substituted derivatives .
Physical Properties and Solubility
- Lipophilicity : The pentafluorobenzyl derivative (CAS 57981-02-9) is likely less water-soluble due to its high fluorine content, whereas the primary compound may exhibit moderate solubility in polar aprotic solvents like THF or DMSO .
- Melting Points : The pentafluorobenzyl analog has a reported melting point of 215°C, suggesting high crystallinity . Data for the primary compound is unavailable but expected to be lower due to reduced symmetry.
Biological Activity
O-[2-Fluoro-6-(trifluoromethyl)benzyl]hydroxylamine hydrochloride is a synthetic organic compound characterized by its unique molecular structure, which includes a hydroxylamine functional group. The presence of both fluorine and trifluoromethyl groups enhances its chemical properties, potentially influencing its biological activity. This article reviews the biological activity of this compound, focusing on its applications in drug discovery, particularly in cancer therapy and enzyme inhibition.
- Molecular Formula : CHClFNO
- Molecular Weight : 245.60 g/mol
The compound's structure allows it to participate in various chemical reactions, making it valuable in organic synthesis and analytical chemistry. Its stability and reactivity are critical for its biological applications.
Biological Activity Overview
Recent studies have highlighted the potential biological activities of this compound, particularly in the following areas:
- Anticancer Activity :
- Enzyme Inhibition :
Anticancer Studies
A study evaluating various hydroxylamine derivatives found that compounds with halogen substitutions exhibited significant cytotoxic effects against multiple cancer cell lines. The following table summarizes some key findings:
| Compound Name | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| O-[2-Fluoro-6-(trifluoromethyl)benzyl]hydroxylamine | MCF-7 | 15.0 | Apoptosis induction |
| O-benzylhydroxylamine | HepG2 | <0.01 | IDO1 inhibition |
| Doxorubicin | MCF-7 | 0.12–2.78 | DNA intercalation |
These results indicate that this compound may serve as a lead compound for further development in cancer therapeutics.
Enzyme Inhibition Studies
Research on enzyme inhibition has demonstrated that hydroxylamines can effectively inhibit IDO1 activity, which is crucial for tumor immune evasion. The following findings were noted:
- Compounds with fluorinated aromatic rings showed enhanced potency against IDO1 compared to their non-fluorinated counterparts.
- Structure-activity relationship (SAR) studies indicated that the position and type of halogen substituents significantly influenced inhibitory activity.
Q & A
Q. What are the standard synthetic protocols for preparing O-[2-Fluoro-6-(trifluoromethyl)benzyl]hydroxylamine Hydrochloride?
Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination steps. For fluorinated benzyl derivatives, a common approach is reacting hydroxylamine with a benzyl halide precursor. For example:
Precursor Preparation : Start with 2-fluoro-6-(trifluoromethyl)benzyl chloride (or bromide), synthesized via chlorination of the corresponding alcohol using reagents like thionyl chloride (SOCl₂) .
Coupling Reaction : React the benzyl halide with hydroxylamine hydrochloride in a polar aprotic solvent (e.g., THF or DMF) under inert atmosphere, using a base (e.g., triethylamine) to neutralize HCl byproducts .
Purification : Isolate the product via column chromatography or recrystallization, followed by characterization using NMR and LC-MS to confirm purity .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify the benzyl proton environment (e.g., splitting patterns for fluorine-coupled protons) and confirm the hydroxylamine moiety (NH signal at ~5–6 ppm) .
- FT-IR : Detect N–O stretching (~930 cm⁻¹) and N–H bending (~1600 cm⁻¹) vibrations .
- LC-MS/HRMS : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with Cl and F content .
- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation of substituent positions, especially in cases of regioisomeric ambiguity .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., trifluoromethyl, fluoro) influence the compound’s reactivity in nucleophilic reactions?
Methodological Answer: The trifluoromethyl (-CF₃) and fluoro (-F) groups exert strong electron-withdrawing effects via inductive withdrawal, which:
- Increase Electrophilicity : Enhance the reactivity of the benzyl carbon toward nucleophilic attack (e.g., in oxime formation) .
- Steric Effects : The bulk of -CF₃ may hinder reaction kinetics in crowded environments, requiring optimized solvent systems (e.g., DMSO for solubility) .
- Stability Considerations : Fluorinated derivatives often exhibit improved metabolic stability in biological assays but may require inert storage conditions to prevent hydrolysis .
Q. What strategies mitigate low yields in the synthesis of fluorinated benzyl hydroxylamine derivatives?
Methodological Answer:
- Solvent Optimization : Use anhydrous THF or DMF to minimize side reactions (e.g., hydrolysis of intermediates) .
- Temperature Control : Conduct reactions at 0–5°C to suppress thermal decomposition of sensitive intermediates .
- Catalytic Additives : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction homogeneity and efficiency .
- Byproduct Analysis : Use TLC or HPLC to monitor reaction progress and identify side products (e.g., over-alkylation or oxidation) .
Q. How can structural analogs of this compound guide structure-activity relationship (SAR) studies?
Methodological Answer:
- Analog Design : Compare with compounds like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (electron-deficient aromatic systems) or O-(4-methoxybenzyl)hydroxylamine hydrochloride (electron-rich systems) to assess electronic effects on reactivity or bioactivity .
- Biological Assays : Test analogs in enzyme inhibition or receptor-binding assays to correlate substituent position (e.g., fluorine at ortho vs. para) with potency .
- Computational Modeling : Use DFT calculations to predict charge distribution and nucleophilic sites, aiding in rational analog design .
Q. How are discrepancies in crystallographic and spectroscopic data resolved for fluorinated compounds?
Methodological Answer:
- Multi-Technique Validation : Cross-validate X-ray data with solid-state NMR to confirm substituent positions, especially when fluorine atoms cause signal splitting in solution NMR .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₂ in place of CH₂) to simplify NMR interpretation in complex mixtures .
- Dynamic NMR Studies : Analyze temperature-dependent spectral changes to identify conformational flexibility or tautomerism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
